1-(2-azidoethyl)-1H-pyrazol-5-amine
Overview
Description
Synthesis Analysis
The synthesis of 1-(2-azidoethyl)-1H-pyrazol-5-amine involves several steps. One method involves the reaction of cysteamine with 1,2-bis(2-azidoethyl) disulfane in dry methanol . Another method involves the oxidative intramolecular cyclization of 1-(2-azidoethyl)-6-methoxyisoquinolin-7-ol followed by dehydrogenation with a hypervalent iodine reagent .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR spectroscopy, IR spectroscopy, and X-ray diffraction experiments . These techniques provide detailed information about the compound’s structural properties, including its geometrical properties in three-dimensional space, Hirshfeld charges, electrostatic potential (MEP), vibrational frequencies, and core and valence ionization spectra .Chemical Reactions Analysis
This compound can undergo various chemical reactions. For instance, it can participate in the synthesis of 2-((2-azidoethyl)(methyl)amino)benzaldehyde . It can also be involved in the synthesis of 1-(2-azidoethyl)-5-hydrazineyltetrazole .Scientific Research Applications
Synthesis of Heterocycles
Strategic Intermediates for Heterocycles : A microwave-assisted approach was developed for the synthesis of functionalized pyrazolo[1,5-a]pyrimidines from cyclization reactions. This method is noted for its operational simplicity, broad substrate scope, and high yield, serving as a precursor for diverse heteroaromatic systems including pyrazolo[5,1-b]purines (Castillo et al., 2016).
Domino Reactions for Novel Heterocycles : Domino reactions of arylglyoxals with pyrazol-5-amines provided access to unprecedented pyrazolo-fused 1,7-naphthyridines, 1,3-diazocanes, and pyrroles. This demonstrates the versatility of pyrazol-5-amines in synthesizing new types of heterocycles (Jiang et al., 2014).
Antimicrobial Activity
- Antimicrobial Pyrazoles : The synthesis of pyrazoles and pyrazolo[4,3-e]pyrrolo[1,2-a]pyrazines highlighted their antimicrobial activities. This research outlines the potential of pyrazole derivatives as antimicrobial agents (Farghaly & El-Kashef, 2005).
Catalyst-Free Syntheses
- Catalyst-Free Multicomponent Syntheses : Multicomponent reactions have been employed for the synthesis of 1H-pyrazolo[3,4-b]pyridines in a mild and catalyst-free manner, showcasing the efficiency of using pyrazol-5-amines as starting materials for constructing complex heterocycles (Hill, 2016).
Drug Discovery
- Potential in Drug Discovery : Novel 1H-pyrazol-5(4H)-one-based heterocyclic ketene aminal libraries were synthesized under solvent-free conditions. These compounds are promising candidates for drug discovery, highlighting the role of pyrazole derivatives in medicinal chemistry (Yu et al., 2013).
Safety and Hazards
Future Directions
The future directions for the research and application of 1-(2-azidoethyl)-1H-pyrazol-5-amine could involve its use in the development of new lead compounds for drug discovery . Its azido group makes it a useful compound for a variety of applications, including bioconjugation, click chemistry, and drug synthesis.
Properties
IUPAC Name |
2-(2-azidoethyl)pyrazol-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N6/c6-5-1-2-9-11(5)4-3-8-10-7/h1-2H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAOOAYLUWFOLT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N(N=C1)CCN=[N+]=[N-])N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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